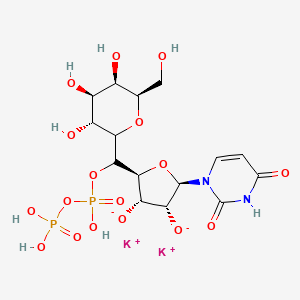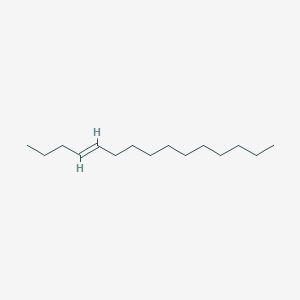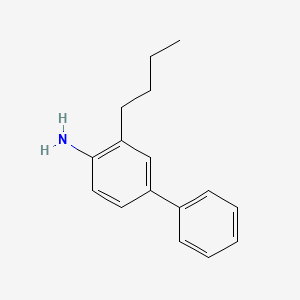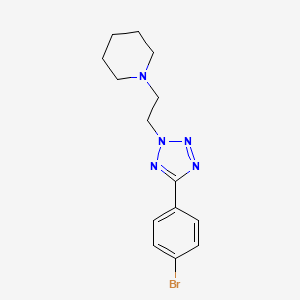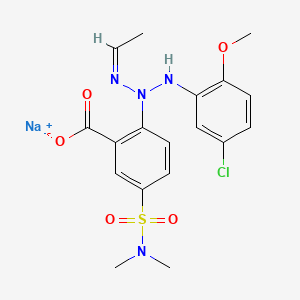
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and phenyl groups in the structure may impart additional reactivity and specificity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- typically involves the cyclization of appropriate precursors containing selenium, chlorine, and phenyl groups. Common synthetic routes may include:
Cyclization Reactions: Using selenium-containing reagents and appropriate catalysts.
Substitution Reactions: Introducing chlorine and phenyl groups through electrophilic or nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- may undergo various chemical reactions, including:
Oxidation: Forming selenium oxides or other oxidized derivatives.
Reduction: Reducing the selenium center to form selenides.
Substitution: Replacing chlorine or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while substitution reactions may produce various functionalized derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its selenium-containing structure.
Industry: Utilizing its unique properties in materials science and catalysis.
Mechanism of Action
The mechanism by which 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- exerts its effects may involve:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to oxidative stress or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: Without the chlorine and phenyl groups.
6-Chloro-2-phenylbenzisoselenazol: Lacking the 3(2H)-one moiety.
Other Selenium-Containing Heterocycles: Such as selenazoles or selenadiazoles.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is unique due to the combination of selenium, chlorine, and phenyl groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
81744-06-1 |
|---|---|
Molecular Formula |
C13H8ClNOSe |
Molecular Weight |
308.63 g/mol |
IUPAC Name |
6-chloro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8ClNOSe/c14-9-6-7-11-12(8-9)17-15(13(11)16)10-4-2-1-3-5-10/h1-8H |
InChI Key |
GSGCUMAHCJUQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
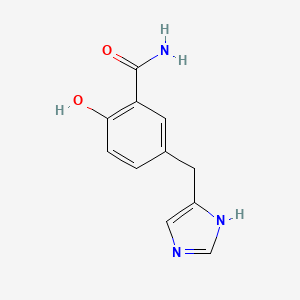
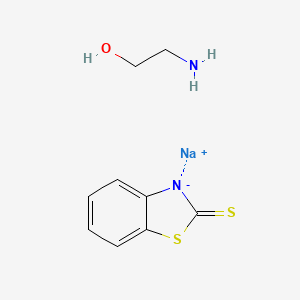

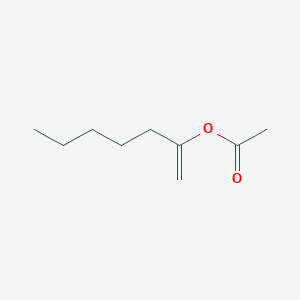
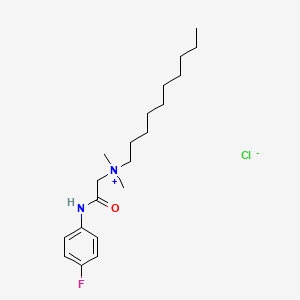
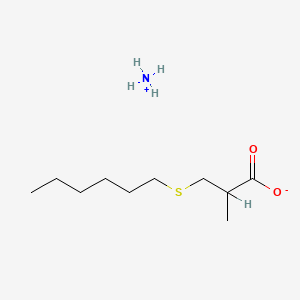
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
